molecular formula C9H16O2 B2710135 3-Cyclobutylpentanoic acid CAS No. 1522527-16-7

3-Cyclobutylpentanoic acid

Cat. No.: B2710135
CAS No.: 1522527-16-7
M. Wt: 156.225
InChI Key: RQFVEAQCFLMFFJ-UHFFFAOYSA-N
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Description

3-Cyclobutylpentanoic acid is an organic compound characterized by a cyclobutyl group attached to the third carbon of a pentanoic acid chain

Scientific Research Applications

3-Cyclobutylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylpentanoic acid typically involves the following steps:

    Chain Elongation: Extending the carbon chain to form the pentanoic acid backbone, which can be achieved through various alkylation reactions.

    Oxidation: Converting the intermediate to the carboxylic acid form, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-cyclobutylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Cyclobutylacetic acid
  • Cyclobutylpropanoic acid
  • Cyclobutylbutanoic acid

Comparison: 3-Cyclobutylpentanoic acid is unique due to its longer carbon chain, which can influence its physical properties, reactivity, and potential applications. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and biological activity profiles.

Properties

IUPAC Name

3-cyclobutylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVEAQCFLMFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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